Cas no 6118-51-0 (4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione)

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione structure
6118-51-0 structure
Nome del prodotto:4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione
Numero CAS:6118-51-0
MF:C8H6O4
MW:166.130842685699
MDL:MFCD00151506
CID:85547
PubChem ID:87569650

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
    • 5,6-Dehydronorcantharidin
    • exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
    • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride
    • anhydride of rel-(1R,2S,3R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
    • exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride
    • (1R,2R,6R,7R)-4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
    • EXO-7-OXABICYCLO[2.2.1]HEPTENE-2,3-DICARBOXYLIC ANHYDRIDE
    • 3a-alpha,4-beta,7-beta,7a-alpha-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
    • 4,7-epoxyisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-,(3a-alpha,4-beta,7-bet
    • 7a-alpha)-
    • EXO-3,6-EPOXY-1,2,3,6-TETRAHYDROPHTHALIC ANHYDRIDE 98+%
    • EXO-3,6-EPOXY-1,2,3,6-TETRAHYDROPHTHALIC ANHYDRIDE 97%
    • 6766-44-5
    • MFCD00077442
    • 4,10-dioxatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
    • FT-0626377
    • 1,4-Epoxycyclohex-5-ene-2,3-dicarboxylic anhydride
    • 4,10-Dioxa-tricyclo[5.2.1.0*2,6*]dec-8-ene-3,5-dione
    • 7-Oxabicyclo[2,2,1]hept-5-ene-2,3-dicarboxylic anhydride
    • CS-0155623
    • 5426-09-5
    • 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
    • NSC14002
    • 4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
    • 3a,4,7,7a-tetrahydro-4,7-epoxy-1,3-isobenzofurandione
    • NSC-144085
    • NSC190418
    • AI3-32678
    • FT-0614775
    • SY036315
    • DTXSID40863535
    • 3,6-Endoxo-delta'-tetrahydrophthalic anhydride
    • 4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
    • 7-oxabicyclo [2.2.1]hept-2-ene-5,6-dicarboxylic acid anhydride
    • NSC-61997
    • NSC 144085
    • CHEMBL273883
    • SCHEMBL236916
    • NSC-190418
    • D93473
    • 7-Oxabicyclo[2.2.1]hept-5-ene-2, exo-
    • F15346
    • Z57663909
    • exo-7-Oxabicyclo(2.2.1)-5-heptene-2,3-dicarboxylic anhydride
    • 4,3-dione, 3a,4,7,7a-tetrahydro-
    • 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
    • A833080
    • NSC-14002
    • 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
    • NSC 14002
    • AKOS000121391
    • EINECS 226-570-2
    • NSC 231495
    • LS-13403
    • NSC144085
    • 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-,(3aR,4R,7S,7aS)-rel-
    • 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)-
    • 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
    • FT-0621476
    • MFCD00151506
    • HY-W102981
    • NSC61997
    • 4,10-dioxatricyclo[5.2.1.0,dec-8-ene-3,5-dione
    • 3,2,3,6-tetrahydrophthalic anhydride
    • NSC-231495
    • E0392
    • NSC 61997
    • 3,6-Endoxo-1,2,3,6-tetrahydrophthalic anhydride
    • 3,6-Endoxo-.delta.'-tetrahydrophthalic anhydride
    • 7-Oxabicyclo(2.2.1)-5-heptene-2,3-dicarboxylic anhydride
    • AI 3-32678
    • EN300-18360
    • AMY25220
    • 6118-51-0
    • BDBM50289212
    • NSC231495
    • 7-Oxabicyclo[2.2.1]-5-heptene-2,3-dicarboxylic Anhydride
    • 3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride
    • 4,10-Dioxa-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
    • 4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione
    • 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4β,7β,7aα)- (ZCI)
    • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, exo- (8CI)
    • rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (ACI)
    • (exo,exo)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
    • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-exo-dicarboxylic anhydride
    • exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic acid anhydride
    • exo-5,6-Dehydronorcantharidin
    • exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride
    • exo-7-Oxanorbornene-2,3-dicarboxylic anhydride
    • exo-7-Oxanorbornene-5,6-dicarboxylic anhydride
    • exo-cis-3,6-Endoxo-Δ4-tetrahydrophthalic anhydride
    • 3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
    • 4,10-DIOXATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE
    • 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione
    • STL069044
    • NS00044408
    • 4,10-dioxatricyclo[5.2.1.0(2),]dec-8-ene-3,5-dione
    • 4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione
    • MDL: MFCD00151506
    • Inchi: 1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H
    • Chiave InChI: QQYNRBAAQFZCLF-UHFFFAOYSA-N
    • Sorrisi: O1C2C=CC1C1C(=O)OC(C12)=O
    • BRN: 10355

Proprietà calcolate

  • Massa esatta: 166.02700
  • Massa monoisotopica: 166.027
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 278
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: -0.5
  • Superficie polare topologica: 52.6

Proprietà sperimentali

  • Colore/forma: Solido bianco
  • Densità: 1.54
  • Punto di fusione: 118 ºC
  • Punto di ebollizione: 372℃ at 760 mmHg
  • Punto di infiammabilità: 172.2°C
  • Indice di rifrazione: 1.583
  • Coefficiente di ripartizione dell'acqua: Hydrolyzes in water.
  • PSA: 52.60000
  • LogP: -0.36060
  • Solubilità: Idrolizzabile
  • Sensibilità: Moisture Sensitive

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione Informazioni sulla sicurezza

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione Dati doganali

  • CODICE SA:2932999099
  • Dati doganali:

    Codice doganale cinese:

    2932999099

    Panoramica:

    293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1037624-25g
(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
6118-51-0 95%
25g
¥79.00 2024-05-07
Ambeed
A163489-25g
exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride
6118-51-0 95%
25g
$17.0 2025-02-24
Enamine
EN300-1266143-0.1g
(1R,2S,6R,7S)-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
6118-51-0 95%
0.1g
$19.0 2023-11-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L03620-25g
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 98+%
6118-51-0 98+%
25g
¥726.00 2023-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R025652-100g
4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione
6118-51-0 98%
100g
¥211 2024-05-22
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I134235-5g
4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione
6118-51-0 ≥98.0%
5g
¥34.90 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O824324-5g
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
6118-51-0 98%
5g
¥43.00 2022-09-28
Alichem
A019096259-1000g
(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
6118-51-0 97%
1000g
$303.00 2023-09-01
TRC
D485923-2.5g
4,10-Dioxatricyclo[5.2. 1.02.6]dec-8-ene-3,5-dione
6118-51-0
2.5g
$ 80.00 2022-06-05
eNovation Chemicals LLC
D519805-100g
exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
6118-51-0 97%
100g
$315 2024-05-24

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Toluene ;  24 h, 110 °C
Riferimento
A simple route for the synthesis of novel norcantharimide derivatives via acidolysis with hydrochloric acid(gas)
Koese, Aytekin, Journal of Heterocyclic Chemistry, 2021, 58(5), 1171-1178

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Ethyl acetate ;  overnight, cooled
Riferimento
Tunable E-Z photoisomerization in α,β-peptide foldamers featuring multiple (E/Z)-3-aminoprop-2-enoic acid units
Marafon, Giulia; Crisma, Marco ; Moretto, Alessandro, Organic Letters, 2019, 21(11), 4182-4186

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Synthesis and Aqueous Ring Opening Metathesis Polymerization of 7-Oxanorbornene Derivatives
Lu, Shui-Yu, 1991, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  overnight, rt
Riferimento
Inverse Electron-Demand Diels-Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles
Agramunt, Jordi ; Ginesi, Rebecca; Pedroso, Enrique ; Grandas, Anna, Journal of Organic Chemistry, 2020, 85(10), 6593-6604

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Toluene ;  24 h, reflux
Riferimento
Synthesis and anticancer activity evaluation of new isoindole analogues
Kose, Aytekin; Bal, Yildiz; Kishali, Nurhan H.; Sanli-Mohamed, Gulsah; Kara, Yunus, Medicinal Chemistry Research, 2017, 26(4), 779-786

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  48 h, 38 °C
Riferimento
Synthesis and Antiproliferative Assay of Norcantharidin Derivatives in Cancer Cells
Tu, Guo Gang; Zhan, Jian Feng; Lv, Qiao Li; Wang, Jia Qi; Kuang, Bin Hai; et al, Medicinal Chemistry (Sharjah, 2014, 10(4), 376-381

Synthetic Routes 7

Condizioni di reazione
1.1 10 - 15 °C
Riferimento
Substituted Phthalic Anhydrides from Biobased Furanics: A New Approach to Renewable Aromatics
Thiyagarajan, Shanmugam; Genuino, Homer C.; Sliwa, Michal; van der Waal, Jan C.; de Jong, Ed; et al, ChemSusChem, 2015, 8(18), 3052-3056

Synthetic Routes 8

Condizioni di reazione
1.1 1 h, 1.7 bar, rt
Riferimento
Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride
Mahmoud, Eyas; Watson, Donald A.; Lobo, Raul F., Green Chemistry, 2014, 16(1), 167-175

Synthetic Routes 9

Condizioni di reazione
1.1 12 h, rt
Riferimento
Synthesis and characterization of a renewable polyester containing oxabicyclic dicarboxylate derived from furfural
Tachibana, Yuya; Yamahata, Masayuki; Kasuya, Ken-ichi, Green Chemistry, 2013, 15(5), 1318-1325

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  12 h, rt
Riferimento
Synthesis and Verification of Biobased Terephthalic Acid from Furfural
Tachibana, Yuya; Kimura, Saori; Kasuya, Ken-ichi, Scientific Reports, 2015, 5,

Synthetic Routes 11

Condizioni di reazione
1.1 Solvents: Toluene ;  24 h, reflux
Riferimento
Synthesis, spectroscopic characterizations of novel norcantharimides, their ADME properties and docking studies against COVID-19 Mpr°
Oezkan, Hamdi; Adem, Sevki, ChemistrySelect, 2020, 5(18), 5422-5428

Synthetic Routes 12

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  48 h, rt
Riferimento
Design and synthesis of disodium phosphate derivatives of norcantharidin
Zhou, Yue; Cai, Yu-chen; Zhang, Xue-jing; Wang, Zhi-xin; Xian, Li-jian; et al, Journal of Chinese Pharmaceutical Sciences, 2006, 15(1), 28-32

Synthetic Routes 13

Condizioni di reazione
1.1 3 h, rt
Riferimento
A new synthon for the synthesis of aminoinositol derivatives
Cokol, Nalan Korkmaz; Kaya, Serdal; Balci, Metin, Tetrahedron Letters, 2017, 58(28), 2732-2735

Synthetic Routes 14

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  1 h, 0 °C; 24 h, rt
Riferimento
Versatile Synthesis of rac- and meso-Hydroxymethyl Cyclohexenoids Containing Phenyl Groups: α-/β-Glucosidase Activities, Inhibition Kinetics and Molecular Docking Studies
Sevmezler, Sedat; Col, Suemeyye; Emirik, Mustafa; Ceylan, Davut; Baran, Arif, European Journal of Organic Chemistry, 2022, 2022(13),

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  48 h, 30 °C
Riferimento
Cantharidin analogues: synthesis and evaluation of growth inhibition in a panel of selected tumour cell lines
McCluskey, Adam; Ackland, Stephen P.; Bowyer, Michael C.; Baldwin, Monique L.; Garner, James; et al, Bioorganic Chemistry, 2003, 31(1), 68-79

Synthetic Routes 16

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  3 d, rt
Riferimento
Modified norcantharidins synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity
Hart, Matthew E.; Chamberlin, A. Richard; Walkom, Cecilia; Sakoff, Jennette A.; McCluskey, Adam, Bioorganic & Medicinal Chemistry Letters, 2004, 14(8), 1969-1973

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione Raw materials

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione Preparation Products

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